molecular formula C11H7FN2OS B1486800 6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 2097977-00-7

6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B1486800
CAS No.: 2097977-00-7
M. Wt: 234.25 g/mol
InChI Key: QSAAIIQKCMUZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound. It is a type of thieno[3,2-d]pyrimidin-4(3H)-one, which are important pharmacophores .


Synthesis Analysis

Thieno[3,2-d]pyrimidin-4(3H)-ones can be synthesized via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide . This reaction is characterized by step economy, reduced catalyst loading, and easy purification .

Scientific Research Applications

Antibacterial and Antifungal Activities Compounds related to 6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one have shown significant antibacterial and antifungal activities. A study synthesized derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones and tested their activities against various strains of bacteria and fungi. These compounds exhibited higher antifungal activity against Candida species than fluconazole, and certain derivatives showed better antibacterial activity than others, indicating their potential as antimicrobial agents (Kahveci et al., 2020).

Solid-State Fluorescence Properties Another research focus on these compounds involves their solid-state fluorescence properties. Novel fluorescent compounds based on benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides were synthesized and showed strong solid-state fluorescence. These findings suggest applications in materials science, particularly in developing fluorescent materials for bioimaging or sensing technologies (Yokota et al., 2012).

Synthesis of Novel Derivatives The chemical versatility of thieno[3,2-d]pyrimidin-4(3H)-one derivatives enables the synthesis of a wide array of compounds with potential biological activities. Studies have reported the facile synthesis of various derivatives, including those with antimicrobial properties. This research avenue underscores the compound's utility as a scaffold for developing new pharmacologically active molecules (Gomha, 2009).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-Fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . The compound inhibits the activity of cytochrome bd oxidase, leading to a decrease in ATP production, which is essential for the survival of the bacteria . Additionally, it has shown interactions with other proteins and biomolecules, contributing to its antimicrobial properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In Mycobacterium tuberculosis, the compound has been shown to inhibit cell growth by disrupting the energy metabolism pathways . This disruption leads to a decrease in ATP levels, affecting cell signaling pathways and gene expression . Furthermore, the compound has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an antitumor agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with cytochrome bd oxidase. By binding to the enzyme, the compound inhibits its activity, leading to a reduction in ATP production . This inhibition affects the energy metabolism of the bacteria, ultimately leading to cell death . Additionally, the compound has been observed to induce changes in gene expression, further contributing to its antimicrobial and antitumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed . Long-term studies have indicated that the compound maintains its antimicrobial and antitumor activities over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown significant antimicrobial activity with minimal toxicity . At higher doses, toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to energy metabolism. The compound interacts with enzymes such as cytochrome bd oxidase, affecting the production of ATP . This interaction leads to changes in metabolic flux and metabolite levels, contributing to its antimicrobial and antitumor activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function . Understanding the transport and distribution mechanisms is crucial for optimizing the therapeutic potential of the compound .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize in specific cellular compartments, including the mitochondria and cytoplasm . This localization is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles . The subcellular localization is essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications .

Properties

IUPAC Name

6-fluoro-2-methyl-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2OS/c1-5-13-8-6-3-2-4-7(12)9(6)16-10(8)11(15)14-5/h2-4H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAAIIQKCMUZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1)SC3=C2C=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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